molecular formula C21H18N4O2 B2704304 N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-06-7

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2704304
CAS No.: 941936-06-7
M. Wt: 358.401
InChI Key: ZKMBTBIWHLPWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a chemically synthesized small molecule based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This compound features a specific substitution pattern, including phenyl groups at the N1 and amide nitrogen positions, and a carbonyl group at the C4 position, which contributes to its potential bioactivity and interaction with biological targets. The pyrazolo[3,4-b]pyridine core is a privileged structure in pharmaceutical research due to its close resemblance to purine bases, allowing it to interact with a wide array of enzymes and receptors in biological systems . Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, highlighting the extensive exploration of this chemotype . Compounds within this class have demonstrated a broad spectrum of pharmacological activities in research settings, including serving as kinase inhibitors , anticancer agents , antimicrobials , and anti-inflammatory agents . Furthermore, approved drugs such as Vericiguat and Riociguat are based on this scaffold, validating its therapeutic relevance . This specific carboxamide derivative is supplied strictly for research use in laboratory settings. It is intended for in vitro studies to investigate its mechanism of action, potency, and selectivity. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in compliance with their institution's safety protocols.

Properties

IUPAC Name

N,3-dimethyl-4-oxo-N,1-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-18-19(26)17(21(27)24(2)15-9-5-3-6-10-15)13-22-20(18)25(23-14)16-11-7-4-8-12-16/h3-12,14,17-18,20,22-23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUHZZAHGBSMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NCC(C2=O)C(=O)N(C)C3=CC=CC=C3)N(N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.

    Fusion with Pyridine Ring: The pyrazole intermediate is then fused with a pyridine ring through a condensation reaction, often involving reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens (Cl₂, Br₂) or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions that may include condensation reactions between various hydrazones and carbonyl compounds. The characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Infrared (IR) Spectroscopy : Identifies characteristic bonds and functional groups through absorption peaks.
  • Mass Spectrometry (MS) : Determines the molecular weight and structural information.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class demonstrate significant antimicrobial properties. Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

The pyrazole derivatives have been reported to exhibit promising anticancer effects. They are believed to interact with various cellular targets involved in cancer progression. For instance, studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Effects

Some derivatives have shown potential in reducing inflammation through modulation of inflammatory cytokines and pathways . This makes them candidates for treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological assays:

StudyFocusFindings
Amer et al. (2018) Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potency against several cancer cell lines.
Prabhakar et al. (2024) Antimicrobial ActivityShowed broad-spectrum antimicrobial activity with minimum inhibitory concentrations lower than standard antibiotics against tested strains.
Liu & Zhang (2012) Synthesis & CharacterizationDetailed synthesis pathway and characterized multiple derivatives with potential biological activities confirmed through docking studies.

Mechanism of Action

The mechanism by which N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents Key Features Biological Activity/Properties Reference
Target Compound : N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide - 4-Oxo
- N,3-dimethyl
- N,1-diphenyl
- 5-Carboxamide
High lipophilicity due to aromatic groups; potential for CNS penetration. Not explicitly stated, but inferred partial agonism based on analogs .
N-Adamantanyl-4-oxopyrazolo[3,4-b]pyridine-5-carboxamide - 4-Oxo
- N-Adamantanyl
- 5-Carboxamide
Bulky adamantanyl group enhances metabolic stability and lipophilicity. Acts as a partial agonist (e.g., cannabinoid receptors) .
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - 6-Amino
- 3-Methyl
- 1-Phenyl
- 5-Carboxamide
Amino group increases solubility; potential for hydrogen bonding. Synthesized for biological screening (specific activity not detailed) .
4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide - 4-Chloro
- 1,3-Dimethyl
- 5-Carboxamide
Chloro substituent introduces electron-withdrawing effects; may enhance reactivity. Safety data available (GHS classification), but activity unspecified .
1-(Propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - 1-Propan-2-yl
- Thiophene-oxazolylmethyl
- 5-Carboxamide
Heteroaromatic groups (thiophene, oxazole) improve pharmacokinetic properties. Molecular weight: 367.425; structure confirmed via SMILES descriptors .

Key Differences and Implications

Substituent Bulk and Lipophilicity: The target compound’s diphenyl groups confer higher lipophilicity than the adamantanyl (bulkier but less aromatic) or thiophene-oxazole substituents .

Hydrogen-Bonding Capacity: The 5-carboxamide is a common feature, but the 6-amino group in ’s compound introduces additional hydrogen-bonding sites, which could enhance target affinity .

Biological Activity :

  • The N-adamantanyl analog () demonstrates partial agonism, suggesting the target compound may share similar receptor interactions .
  • Thiophene-oxazole derivatives () are designed for improved solubility and bioavailability, highlighting structural optimization trends .

Biological Activity

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The structure includes:

  • Dimethyl and diphenyl substituents that may influence its biological interactions.
  • A carboxamide functional group , which is often associated with enhanced solubility and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. The compound under discussion has shown promising results in various cancer models:

  • In vitro studies demonstrated that it can induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. The compound enhances caspase-3 activity significantly at 10.0 μM, indicating its role as an apoptosis-inducing agent .
  • Cell cycle analysis revealed that the compound can disrupt the cell cycle progression in cancer cells, leading to increased cell death .

The mechanisms through which this compound exerts its biological effects may include:

  • Microtubule destabilization , leading to inhibited cell division and proliferation in cancer cells .
  • Inhibition of key signaling pathways involved in inflammation and cancer progression.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives found that compounds similar to N,3-dimethyl-4-oxo-N,1-diphenyl exhibited significant antiproliferative activity against a range of cancer cell lines including lung and breast cancers. The study reported that these compounds could effectively inhibit tumor growth in vivo as well .

Case Study 2: Anti-inflammatory Effects

Research on related pyrazole derivatives showed effective inhibition of COX enzymes with minimal gastrointestinal toxicity. These findings suggest that N,3-dimethyl-4-oxo-N,1-diphenyl could possess similar safety profiles while exerting potent anti-inflammatory effects .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in MDA-MB-231
Anti-inflammatoryInhibits COX enzymes
Microtubule destabilizationEffective at 20 μM

Q & A

Q. How can researchers optimize the synthesis of N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?

  • Methodological Answer : Synthesis optimization involves multi-step reactions focusing on:
  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol improves crystallinity during purification .
  • Catalysts : Triethylamine or K₂CO₃ facilitates nucleophilic substitutions, especially for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves structurally similar byproducts .

Q. Example Protocol :

StepReagents/ConditionsYield Optimization
CyclizationDMF, 70°C, 12h65–75%
AmidationEthanol, triethylamine, 60°C80–85%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl groups at δ 7.2–7.6 ppm; carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~443.18) and fragmentation patterns .
  • IR Spectroscopy : Validates carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

Q. How stable is this compound under standard laboratory conditions?

  • Methodological Answer : Stability assessments require:
  • pH Sensitivity : Degrades in strong acids/bases (e.g., >10% decomposition at pH <3 or >11 over 24h) .
  • Light/Temperature : Store at –20°C in amber vials; <5% degradation after 6 months .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s bioactivity (e.g., kinase inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant kinases (e.g., CDK2) with ATP-Glo™ to quantify IC₅₀ values. Example: IC₅₀ = 0.8 µM for CDK2 inhibition .
  • Cellular Models : Dose-response curves in cancer cell lines (e.g., MCF-7) with MTT assays; correlate activity with substituent lipophilicity .
  • SAR Studies : Modify phenyl groups (e.g., electron-withdrawing Cl or OCH₃) to enhance binding to hydrophobic kinase pockets .

Q. How can computational modeling guide structural optimization?

  • Methodological Answer :
  • Docking Simulations (AutoDock Vina) : Prioritize substituents that form hydrogen bonds with kinase active sites (e.g., pyridyl-N interactions with Asp86 in CDK2) .
  • ADMET Predictions : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .

Q. How to resolve contradictions in reaction yields or bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate solvent purity (HPLC-grade) and anhydrous conditions for moisture-sensitive steps .
  • Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to confirm conformational stability of the pyrazolo-pyridine core .
  • Statistical Tools : Apply ANOVA to biological replicates; outliers may arise from assay interference (e.g., serum proteins in cell media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.